benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
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Overview
Description
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its benzyl ester functional group attached to a chromen-2-one core, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced chromen-2-one cores, and various ester derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it can inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate with similar biological activities.
Warfarin: A well-known anticoagulant with a coumarin core, used in medicine.
Dicoumarol: Another anticoagulant with a similar structure, used in medicinal applications.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable molecule for scientific research and industrial applications .
Properties
Molecular Formula |
C25H20O5 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
InChI |
InChI=1S/C25H20O5/c1-17-12-21(28-16-24(27)29-15-18-8-4-2-5-9-18)25-20(19-10-6-3-7-11-19)14-23(26)30-22(25)13-17/h2-14H,15-16H2,1H3 |
InChI Key |
NTNYHOJHHHRGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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